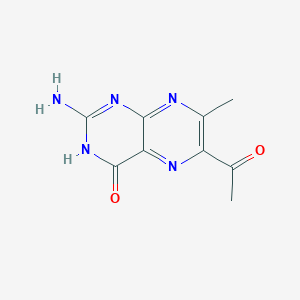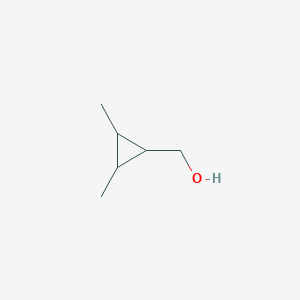
(2,3-Dimethylcyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylcyclopropyl)methanol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where two methyl groups are attached to the second and third carbon atoms of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dimethylcyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as the cyclopropanation of alkenes followed by functional group transformations to introduce the hydroxymethyl group.
Analyse Chemischer Reaktionen
Types of Reactions: (2,3-Dimethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylcyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,3-Dimethylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The cyclopropane ring’s strain can also affect its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- (2,2-Dimethylcyclopropyl)methanol
- (2,3-Dimethylcyclopropyl)ethanol
- Cyclopropylmethanol
Comparison: (2,3-Dimethylcyclopropyl)methanol is unique due to the specific positioning of the methyl groups on the cyclopropane ring, which can influence its chemical reactivity and physical properties. Compared to (2,2-Dimethylcyclopropyl)methanol, the presence of methyl groups at different positions can lead to variations in steric hindrance and electronic effects, affecting its behavior in chemical reactions and interactions with biological targets.
Eigenschaften
CAS-Nummer |
24382-75-0 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
(2,3-dimethylcyclopropyl)methanol |
InChI |
InChI=1S/C6H12O/c1-4-5(2)6(4)3-7/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
DOWOIXHHMHQXEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


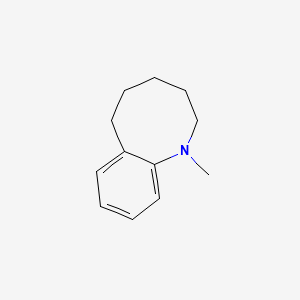
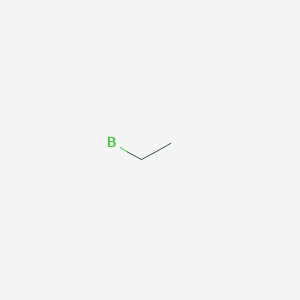
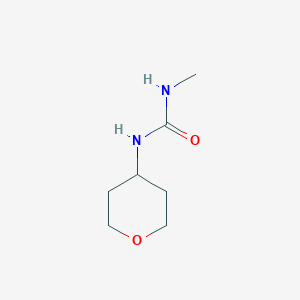
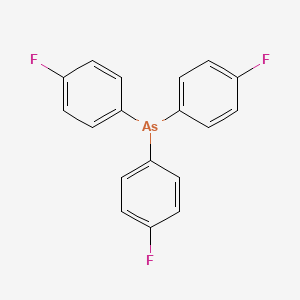
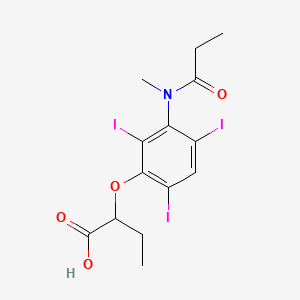
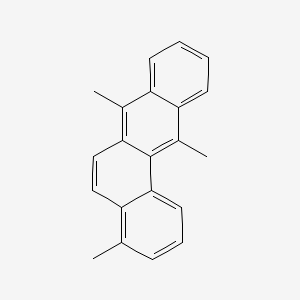
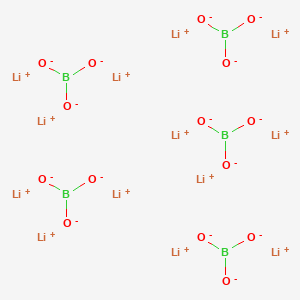
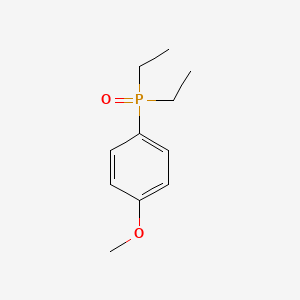
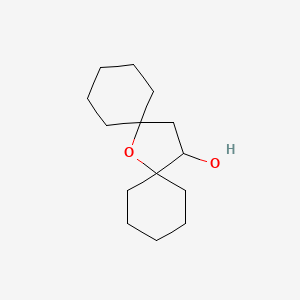
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)

![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)
